molecular formula C9H16O4 B14185986 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- CAS No. 835640-77-2

1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)-

Cat. No.: B14185986
CAS No.: 835640-77-2
M. Wt: 188.22 g/mol
InChI Key: JKLDAEGUISTBFC-IUCAKERBSA-N
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Description

1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- is a chemical compound with a unique structure that includes a dioxin ring substituted with methoxy and methyl groups

Preparation Methods

The synthesis of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- typically involves the reaction of biacetyl with methanol under acidic conditions to form the dioxane ring. This is followed by selective methylation to introduce the methyl groups at the desired positions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- involves its ability to undergo cycloaddition reactions, forming stable intermediates that can be further transformed into useful products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

835640-77-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2S,3S)-2,3-dimethoxy-2,3,5-trimethyl-1,4-dioxine

InChI

InChI=1S/C9H16O4/c1-7-6-12-8(2,10-4)9(3,11-5)13-7/h6H,1-5H3/t8-,9-/m0/s1

InChI Key

JKLDAEGUISTBFC-IUCAKERBSA-N

Isomeric SMILES

CC1=CO[C@]([C@@](O1)(C)OC)(C)OC

Canonical SMILES

CC1=COC(C(O1)(C)OC)(C)OC

Origin of Product

United States

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